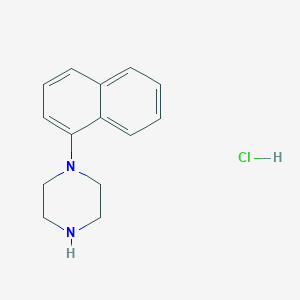

1-(1-Naphthyl)piperazine hydrochloride

Description

Propriétés

IUPAC Name |

1-naphthalen-1-ylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;/h1-7,15H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVYPNZFOCZLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908803 | |

| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500416 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

104113-71-5 | |

| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104113-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-(1-Naphthyl)piperazine

Introduction

1-(1-Naphthyl)piperazine (1-NP) is a synthetic psychoactive compound belonging to the phenylpiperazine class of chemicals. It is recognized for its complex pharmacological profile, primarily interacting with the serotonergic system. This technical guide provides a comprehensive overview of the mechanism of action of 1-NP, detailing its molecular targets, functional activities, and the downstream signaling pathways it modulates. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action: A Mixed Serotonergic Agent

1-(1-Naphthyl)piperazine acts as a non-selective, mixed serotonergic agent.[1] Its primary mechanism of action involves a dual role at different subtypes of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. It demonstrates partial agonism at the 5-HT1 receptor family and antagonism at the 5-HT2 receptor family.[1] This complex interplay of activities at various serotonin receptors contributes to its distinct pharmacological effects.

Interaction with 5-HT1 Receptor Subtypes: Partial Agonism

1-NP exhibits partial agonist activity at several 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors.[1] As a partial agonist, 1-NP binds to these receptors and elicits a response that is lower than that of the endogenous full agonist, serotonin. This can lead to a modulatory effect on serotonergic neurotransmission, either increasing or decreasing it depending on the basal level of serotonin. In vivo studies in rats have shown that 1-NP can induce effects consistent with central serotonin receptor activation, such as a decrease in the concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) and an increase in serum corticosterone (B1669441) levels.[2]

Interaction with 5-HT2 Receptor Subtypes: Antagonism

In contrast to its activity at 5-HT1 receptors, 1-NP functions as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] By blocking the action of serotonin at these receptors, 1-NP can produce a range of physiological and behavioral effects. The blockade of the 5-HT2C receptor, in particular, is thought to be the primary mediator of effects such as hyperphagia (increased food intake), hyperactivity, and anxiolysis observed in animal studies.[1]

Quantitative Data: Receptor Binding Affinities

The affinity of 1-(1-Naphthyl)piperazine for various neurotransmitter receptors has been quantified in numerous radioligand binding studies. The following tables summarize the available quantitative data, presenting binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for a range of receptors.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Species/Tissue | Reference(s) |

| Serotonin Receptors | ||||

| 5-HT1 (non-selective) | 6 | Rat Cortical Membranes | [3] | |

| 5-HT2 (non-selective) | 1 | Rat Cortical Membranes | [3] | |

| 5-HT6 | 120 | Human | [3] | |

| Dopamine Receptors | Data not available | |||

| Adrenergic Receptors | Data not available |

Downstream Signaling Pathways

The functional consequences of 1-NP's interaction with its primary molecular targets are mediated through distinct intracellular signaling cascades.

Signaling Pathways of 5-HT1 Receptors (Partial Agonism)

The 5-HT1 receptor subtypes are predominantly Gi/o-coupled G-protein coupled receptors (GPCRs). As a partial agonist, 1-NP activates these receptors, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels leads to a decrease in the activity of Protein Kinase A (PKA), which can modulate the function of various downstream proteins through dephosphorylation.

Signaling Pathways of 5-HT2A/2C Receptors (Antagonism)

The 5-HT2A and 5-HT2C receptors are primarily coupled to Gq/11 G-proteins. As an antagonist, 1-NP blocks the binding of endogenous serotonin to these receptors, thereby inhibiting the activation of phospholipase C (PLC). This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream signaling events, including the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), are attenuated.

Indirect Modulation of Other Neurotransmitter Systems

While the primary targets of 1-NP are serotonin receptors, evidence suggests it can indirectly influence other neurotransmitter systems, likely through serotonergic modulation of their release and metabolism. In vivo studies in rats have demonstrated that administration of 1-NP can lead to:

-

Increased Noradrenaline (NA) concentrations: This effect is dose-dependent and may be a consequence of 5-HT1A receptor activation.

-

Decreased Dopamine (DA) levels: This suggests a potential inhibitory role of 1-NP on dopaminergic neurotransmission.

These findings indicate that the overall pharmacological profile of 1-NP is a composite of its direct actions on serotonin receptors and the subsequent downstream effects on other neurotransmitter systems.

Experimental Protocols

The characterization of 1-(1-Naphthyl)piperazine's mechanism of action relies on a suite of standard pharmacological assays. The following sections provide an overview of the methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the Ki or IC50 value of 1-NP at various receptors.

-

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction.

-

Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (1-NP).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay is used to determine whether a compound acts as an agonist, partial agonist, or antagonist at a G-protein coupled receptor.

-

Objective: To assess the functional activity of 1-NP at Gi/o-coupled 5-HT1 receptors.

-

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells or tissues expressing the receptor of interest are prepared.

-

Incubation: The membranes are incubated with a non-hydrolyzable, radiolabeled GTP analog ([35S]GTPγS) and varying concentrations of the test compound (1-NP).

-

Agonist Stimulation: Agonist or partial agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the G-protein α-subunit.

-

Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, typically after separation by filtration.

-

Data Analysis: An increase in [35S]GTPγS binding compared to baseline indicates agonist activity. The potency (EC50) and efficacy (Emax) of the compound can be determined.

-

Phosphoinositide Hydrolysis Assay

This functional assay is used to measure the activation of Gq/11-coupled receptors.

-

Objective: To confirm the antagonist activity of 1-NP at 5-HT2A/2C receptors.

-

Methodology:

-

Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and incubated with a radiolabeled precursor of phosphoinositides, such as [3H]myo-inositol.

-

Treatment: The cells are pre-incubated with varying concentrations of the antagonist (1-NP) followed by stimulation with a known agonist (e.g., serotonin).

-

Extraction and Separation: The reaction is stopped, and the water-soluble inositol phosphates (IPs) are extracted and separated using anion-exchange chromatography.

-

Quantification: The radioactivity of the separated IPs is measured.

-

Data Analysis: A decrease in agonist-stimulated IP production in the presence of the antagonist indicates blockade of the receptor. The potency of the antagonist (pA2 or Kb) can be calculated.

-

Conclusion

1-(1-Naphthyl)piperazine exhibits a multifaceted mechanism of action centered on the serotonin system. Its profile as a partial agonist at 5-HT1 receptors and an antagonist at 5-HT2 receptors results in a complex modulation of serotonergic neurotransmission. Furthermore, its indirect influence on noradrenergic and dopaminergic systems highlights the intricate connectivity of monoamine pathways in the central nervous system. A comprehensive understanding of this mechanism is crucial for the rational design and development of novel therapeutics targeting these systems for the treatment of various neuropsychiatric disorders. Further research is warranted to fully elucidate the binding affinities and functional activities of 1-NP at a broader range of receptor subtypes and to explore its pharmacokinetic and metabolic profile.

References

Unveiling the Serotonergic Profile of 1-(1-Naphthyl)piperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the serotonin (B10506) receptor profile of 1-(1-Naphthyl)piperazine hydrochloride (1-NP). 1-NP is a non-selective serotonergic agent, exhibiting a complex pharmacology with mixed agonist and antagonist activities across various 5-HT receptor subtypes.[1][2] This document collates quantitative binding data, details common experimental methodologies for receptor profiling, and visualizes key signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Core Data Presentation: Serotonin Receptor Binding Profile of 1-(1-Naphthyl)piperazine

The following table summarizes the reported binding affinities and functional potencies of 1-(1-Naphthyl)piperazine at various serotonin receptor subtypes.

| Receptor Subtype | Test System | Parameter | Value (nM) | Reference |

| 5-HT1 | Rat Cortical Membranes | IC50 | 6 | [3][4][5] |

| 5-HT2 | Rat Cortical Membranes | IC50 | 1 | [3][4][5] |

| 5-HT (Tryptamine-induced contraction) | Rat Fundus | IC50 | 1 | [4][5] |

| Human 5-HT6 | Recombinant h5-HT6 Receptors | Ki | 120 | [3][4] |

| 5-HT1A | - | Partial Agonist | - | [1] |

| 5-HT1B | - | Partial Agonist | - | [1] |

| 5-HT1D | - | Partial Agonist | - | [1] |

| 5-HT1E | - | Partial Agonist | - | [1] |

| 5-HT1F | - | Partial Agonist | - | [1] |

| 5-HT2A | - | Antagonist | - | [1] |

| 5-HT2B | - | Antagonist | - | [1] |

| 5-HT2C | - | Antagonist | - | [1] |

| 5-HT3 | - | High Affinity | - | [1] |

| 5-HT5A | - | High Affinity | - | [1] |

| 5-HT7 | - | High Affinity | - | [1] |

Note: The table indicates that 1-NP demonstrates high affinity for 5-HT1 and 5-HT2 receptors, with reported IC50 values in the low nanomolar range.[3][4][5] It also binds to the human 5-HT6 receptor with a Ki of 120 nM.[3][4] Further characterization reveals a mixed efficacy profile, acting as a partial agonist at 5-HT1 subtypes and an antagonist at 5-HT2 subtypes.[1] The compound also shows high affinity for 5-HT3, 5-HT5A, and 5-HT7 receptors.[1]

Experimental Protocols

The characterization of a compound's serotonin receptor profile typically involves a combination of radioligand binding assays to determine affinity and functional assays to assess efficacy.

Radioligand Binding Assays

These assays quantify the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 1-(1-Naphthyl)piperazine for various serotonin receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Tissues or cells expressing the target serotonin receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[6]

-

Protein concentration is determined using a standard method like the BCA assay.[6]

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.[7][8][9]

-

To each well, the following are added in a final volume of 250 µL:

-

Total Binding wells contain the membrane, radioligand, and buffer.

-

Non-specific Binding wells contain the membrane, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.[8]

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[6]

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester, separating the bound from the free radioligand.[6][8]

-

The filters are washed multiple times with ice-cold wash buffer.[8]

-

Filters are dried, and a scintillation cocktail is added.[6]

-

The radioactivity retained on the filters is measured using a scintillation counter.[6]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.[8]

-

The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the cellular response following receptor activation or blockade, determining whether a ligand is an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity (e.g., agonism, antagonism) of 1-(1-Naphthyl)piperazine at various serotonin receptor subtypes.

Example Protocol: Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2A, 5-HT2C)

-

Cell Culture:

-

HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS).[10]

-

-

Assay Preparation:

-

Cells are seeded into 96-well plates and grown to confluence.[10]

-

On the day of the experiment, the growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.

-

-

Compound Addition and Measurement:

-

The plate is placed in a fluorescence plate reader.

-

To measure agonist activity, varying concentrations of 1-(1-Naphthyl)piperazine are added to the wells, and the change in fluorescence, indicating intracellular calcium mobilization, is monitored over time.[11][12]

-

To measure antagonist activity, cells are pre-incubated with varying concentrations of 1-(1-Naphthyl)piperazine before the addition of a known agonist (e.g., serotonin). The inhibition of the agonist-induced calcium response is measured.

-

-

Data Analysis:

-

For agonist activity, the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined.

-

For antagonist activity, the IC50 value (the concentration of the compound that inhibits 50% of the agonist response) is determined.

-

Signaling Pathway Visualizations

The following diagrams illustrate the primary signaling cascades associated with major serotonin receptor families.

Caption: 5-HT1 and 5-HT5 Receptor Signaling Pathway.

Caption: 5-HT2 Receptor Signaling Pathway.

Caption: 5-HT4, 5-HT6, and 5-HT7 Receptor Signaling Pathway.

Caption: 5-HT3 Receptor Signaling Pathway.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for characterizing the serotonin receptor profile of a novel compound.

Caption: Workflow for Serotonin Receptor Profiling.

References

- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. apexbt.com [apexbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. innoprot.com [innoprot.com]

- 12. innoprot.com [innoprot.com]

An In-depth Technical Guide to the Synthesis of Monosubstituted Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a privileged scaffold in medicinal chemistry. The synthesis of monosubstituted piperazine derivatives is a critical starting point for the development of numerous drugs, enabling the introduction of diverse pharmacophoric elements. This technical guide provides a comprehensive overview of the core synthetic pathways for preparing these valuable intermediates, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The primary challenge in the synthesis of monosubstituted piperazines is achieving selectivity for mono-functionalization over the undesired di-substitution. Several key strategies have been developed to address this, each with its own advantages and limitations.

Direct N-Alkylation and N-Arylation

Direct reaction of piperazine with an electrophile (e.g., alkyl or aryl halide) is the most straightforward approach. However, controlling the reaction to favor the monosubstituted product is crucial.

Key Control Strategies:

-

Use of Excess Piperazine: Employing a large excess of piperazine statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine over the newly formed monosubstituted product.[1]

-

Slow Addition of Electrophile: Gradual addition of the electrophile to the reaction mixture maintains a low concentration, thereby minimizing the chance of a second substitution event.[1]

-

Protonation Strategy: Utilizing a mono-protonated piperazine salt, such as piperazine monohydrochloride, effectively "protects" one nitrogen atom through protonation, directing substitution to the free nitrogen.[1][2] This one-pot method avoids separate protection and deprotection steps.[1][2]

Table 1: Comparison of Direct Alkylation/Arylation Methods

| Method | Key Features | Typical Yields | Advantages | Disadvantages |

| Excess Piperazine | 5-10 fold excess of piperazine | 70-80%[3] | Simple, one-step | Requires removal of large amounts of unreacted piperazine |

| Slow Electrophile Addition | Dropwise addition of electrophile at low temperatures | Variable | Improved control over disubstitution | Can be slow |

| Protonation Strategy | Use of piperazine monohydrochloride | High[1] | One-pot, avoids protecting groups | Requires careful pH control |

Protecting Group Strategy

The use of a protecting group on one of the piperazine nitrogens is a highly reliable and widely used method to ensure monosubstitution. The tert-butoxycarbonyl (Boc) group is the most common choice due to its stability and ease of removal under acidic conditions.[1][4]

The general workflow for this strategy is as follows:

-

Protection: Reaction of piperazine with an equimolar amount of a protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection).

-

Substitution: Alkylation or arylation of the unprotected nitrogen on the mono-protected piperazine.

-

Deprotection: Removal of the protecting group to yield the final monosubstituted piperazine, often as a salt.

Table 2: Protecting Group Strategy Data

| Step | Reagents & Conditions | Product | Typical Yield |

| Protection (Boc) | Piperazine, Boc₂O, DCM, 0°C to RT, 12-18h | 1-Boc-piperazine | 83%[3] |

| Alkylation | 1-Boc-piperazine, Alkyl halide, K₂CO₃, ACN or DMF, RT to 80°C | N-Alkyl-N'-Boc-piperazine | High |

| Deprotection | N-Alkyl-N'-Boc-piperazine, HCl in dioxane or TFA in DCM, RT, 1-4h | N-Alkylpiperazine salt | High |

Reductive Amination

Reductive amination offers a milder alternative to direct alkylation with alkyl halides and is less prone to over-alkylation leading to quaternary ammonium (B1175870) salts.[1] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of piperazine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium borohydride.[1][5]

Buchwald-Hartwig Amination

For the synthesis of N-arylpiperazines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[6] It allows for the formation of a C-N bond between an aryl halide (or triflate) and a piperazine derivative, often N-Boc-piperazine to ensure monosubstitution.[6][7] The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpiperazine (B3395278) (Direct Alkylation)

This protocol is a modification of a literature procedure.[8]

Materials:

-

Piperazine hexahydrate

-

Absolute ethanol (B145695)

-

Hydrogen chloride gas

-

Benzyl (B1604629) chloride

-

Benzene (for washing)

-

5N Sodium hydroxide

-

Anhydrous sodium sulfate

Procedure:

-

Prepare piperazine dihydrochloride (B599025) by passing a brisk stream of hydrogen chloride gas into a solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) at approximately 25°C. Cool the mixture to 0°C and collect the crystalline product by suction filtration.

-

The combined filtrate and washings from the piperazine dihydrochloride preparation are cooled in an ice bath.

-

Add benzyl chloride.

-

The precipitated 1-benzylpiperazine dihydrochloride is collected by suction filtration, washed with dry benzene, and dried. A yield of 93-95% can be expected.[8]

-

To obtain the free base, dissolve the salt in water and make it alkaline (pH > 12) with 5N sodium hydroxide.

-

Extract the aqueous solution multiple times with chloroform.

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The resulting oil can be distilled under reduced pressure to yield pure 1-benzylpiperazine.

Protocol 2: Synthesis of 1-Boc-piperazine (Protection)

This protocol is based on a widely used method for the mono-protection of piperazine.[3][9]

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Water

Procedure:

-

Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over a period of three hours.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[9]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue. The insoluble di-Boc-piperazine can be removed by filtration.

-

Extract the aqueous solution with DCM.

-

Combine the organic layers and evaporate the solvent to afford 1-Boc-piperazine.[3] Further purification can be achieved by column chromatography.[9]

Protocol 3: N-Alkylation of 1-Boc-piperazine

This protocol describes the alkylation of the protected piperazine intermediate.[9]

Materials:

-

1-Boc-piperazine

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (ACN) or Dimethylformamide (DMF)

Procedure:

-

Dissolve 1-Boc-piperazine (1.0 eq) in acetonitrile or DMF.

-

Add potassium carbonate (1.5 eq) as a base.

-

Add the desired alkyl halide (1.1 eq).

-

Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60-80°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the N-alkyl-N'-Boc-piperazine.

Protocol 4: Deprotection of N-Alkyl-N'-Boc-piperazine

This protocol outlines the final step to obtain the monosubstituted piperazine.[9]

Materials:

-

N-Alkyl-N'-Boc-piperazine

-

Hydrochloric acid in dioxane or Trifluoroacetic acid (TFA) in DCM

Procedure:

-

Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

-

Stir the solution at room temperature for 1-4 hours.

-

Evaporate the solvent to yield the hydrochloride salt of the desired monosubstituted piperazine.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for monosubstituted piperazine derivatives.

Caption: Direct Synthesis Pathway.

Caption: Protecting Group Workflow.

Caption: Reductive Amination Pathway.

Caption: Buchwald-Hartwig Amination Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. gctlc.org [gctlc.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

1-(1-Naphthyl)piperazine: A Technical Guide for 5-HT Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-(1-Naphthyl)piperazine (1-NP) as a research ligand for serotonin (B10506) (5-HT) receptors. This document details its binding affinities, functional activities, and the experimental protocols relevant to its characterization. Furthermore, it visualizes the key signaling pathways associated with the 5-HT receptors it targets.

Core Compound Profile

1-(1-Naphthyl)piperazine is a derivative of piperazine (B1678402) that acts as a non-selective serotonergic agent. Its mixed pharmacological profile, exhibiting both agonist and antagonist activities at various 5-HT receptor subtypes, makes it a valuable tool for dissecting the complex roles of the serotonin system in neurotransmission and for the development of novel therapeutic agents.

Data Presentation: Quantitative Ligand-Receptor Interactions

The following tables summarize the quantitative data regarding the binding affinity and functional potency of 1-(1-Naphthyl)piperazine at various 5-HT receptor subtypes.

Table 1: Binding Affinities of 1-(1-Naphthyl)piperazine at 5-HT Receptors

| Receptor Subtype | Ki (nM) | Species | Radioligand | Source |

| 5-HT1A | High Affinity | Rat | [3H]Serotonin | [1][2] |

| 5-HT1B | High Affinity | Rat | [3H]Serotonin | [1][2] |

| 5-HT1D | High Affinity | Not Specified | Not Specified | Not Specified |

| 5-HT2A | High Affinity | Rat | [3H]LSD, [3H]Spiperone | [1][2] |

| 5-HT2C | High Affinity | Not Specified | Not Specified | Not Specified |

| 5-HT6 | 120 | Human | Not Specified | [3] |

Note: "High Affinity" indicates that the source material cited high affinity without providing a specific Ki value.

Table 2: Functional Activity of 1-(1-Naphthyl)piperazine at 5-HT Receptors

| Receptor Subtype | IC50 (nM) | Functional Effect | Assay | Species |

| 5-HT1 (non-selective) | 6 | Agonist | Inhibition of 5-HT activity | Rat Cortical Membranes |

| 5-HT2 (non-selective) | 1 | Antagonist | Inhibition of 5-HT activity | Rat Cortical Membranes |

| 5-HT2 | 1 | Antagonist | Blockade of 5-HT or tryptamine-induced contraction | Rat Fundus |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from standard practices in the field and should be adapted to specific laboratory conditions.

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., 1-NP) by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

-

Homogenize frozen tissue (e.g., rat brain cortex) or cultured cells expressing the target 5-HT receptor subtype in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[4]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[4]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[4]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[4]

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[4]

-

On the day of the assay, thaw the membranes and resuspend in the final assay binding buffer.[4]

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[4]

-

To each well, add:

-

150 µL of the membrane preparation (containing 50-120 µg of protein for tissue or 3-20 µg for cells).[4]

-

50 µL of the competing test compound (1-NP) at various concentrations.[4]

-

50 µL of a fixed concentration of the appropriate radioligand (e.g., [3H]Serotonin for 5-HT1 receptors, [3H]Ketanserin for 5-HT2A receptors).[4]

-

-

For total binding, add 50 µL of assay buffer instead of the competing compound.

-

For non-specific binding, add 50 µL of a high concentration of a known non-labeled ligand for the receptor.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[4]

-

Wash the filters multiple times with ice-cold wash buffer.[4]

-

Dry the filters and add a scintillation cocktail.[4]

-

Measure the radioactivity retained on the filters using a scintillation counter.[4]

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Assay: cAMP Measurement

This protocol is used to determine the functional activity (agonist or antagonist) of a compound at Gs- or Gi-coupled 5-HT receptors (e.g., 5-HT1A, 5-HT6, 5-HT7) by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

1. Cell Culture and Plating:

-

Culture cells stably expressing the 5-HT receptor of interest in the appropriate growth medium.

-

Plate the cells in 96-well or 384-well plates at a suitable density and allow them to adhere overnight.

2. Assay Procedure (Agonist Mode):

-

Wash the cells with a serum-free medium or a suitable assay buffer.

-

Add the test compound (1-NP) at various concentrations to the cells.

-

Incubate for a predetermined time (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.[5]

3. Assay Procedure (Antagonist Mode):

-

Pre-incubate the cells with various concentrations of the test compound (1-NP).

-

Add a known agonist for the receptor at a fixed concentration (typically its EC80).

-

Incubate for the same predetermined time at 37°C.

4. cAMP Detection:

-

Lyse the cells to release intracellular cAMP.[5]

-

Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent assay (e.g., cAMP-Glo™).[5][6]

5. Data Analysis:

-

For agonist activity, plot the measured signal (e.g., luminescence, fluorescence) against the logarithm of the test compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

For antagonist activity, plot the signal against the logarithm of the test compound concentration to determine the IC50 value.

Functional Assay: Intracellular Calcium Flux

This protocol is used to determine the functional activity of a compound at Gq-coupled 5-HT receptors (e.g., 5-HT2A) by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

-

Culture cells stably expressing the Gq-coupled 5-HT receptor of interest.

-

Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere.

2. Dye Loading:

-

Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

3. Assay Procedure:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence.

-

Inject the test compound (1-NP) at various concentrations (for agonist testing) or a known agonist after pre-incubation with the test compound (for antagonist testing).

-

Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.

4. Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

For agonist activity, plot ΔF against the logarithm of the compound concentration to determine the EC50.

-

For antagonist activity, plot the response to the agonist in the presence of the antagonist against the logarithm of the antagonist concentration to determine the IC50.

Mandatory Visualizations: Signaling Pathways

The following diagrams illustrate the primary signaling pathways for the 5-HT receptors at which 1-(1-Naphthyl)piperazine has significant activity.

Caption: 5-HT1A Receptor Signaling Pathway

Caption: 5-HT2A Receptor Signaling Pathway

Caption: 5-HT6 Receptor Signaling Pathway

Caption: 5-HT7 Receptor Signaling Pathway

References

Safeguarding Research: A Technical Guide to the Safe Handling and Storage of 1-(1-Naphthyl)piperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols for handling and storing 1-(1-Naphthyl)piperazine hydrochloride (1-NP HCl). As a valuable tool in neuroscience research, particularly in the study of serotonergic systems, ensuring its safe use is paramount to protecting laboratory personnel and maintaining experimental integrity. This document outlines the known hazards, recommended handling procedures, storage requirements, and relevant experimental testing protocols.

Chemical Identification and Properties

This compound is a research chemical that acts as a ligand for serotonin (B10506) (5-HT) receptors.[1][2] It is a mixed agonist/antagonist, primarily targeting 5-HT1 and 5-HT2 receptors.[1][2] Understanding its basic chemical and physical properties is the first step in safe handling.

| Property | Data | Reference |

| Synonyms | 1-(1-naphthalenyl)-piperazine, monohydrochloride; 1-NP | [3] |

| CAS Number | 104113-71-5 | [3] |

| Molecular Formula | C₁₄H₁₆N₂ · HCl | [1] |

| Formula Weight | 248.7 g/mol | [1] |

| Appearance | White to brown solid | [4] |

| Melting Point | Undetermined | [3] |

| Boiling Point | Undetermined | [3] |

| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 25 mg/ml; PBS (pH 7.2): 1 mg/ml | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

⚠️

Toxicology and Exposure Limits

Acute Effects:

-

Skin: Causes irritation upon contact.[3]

-

Eyes: Causes serious irritation, which can lead to redness, pain, and blurred vision.[3]

-

Inhalation: May cause respiratory tract irritation.[3]

Chronic Effects: No data on the long-term toxicological effects of this compound is currently available.

Occupational Exposure Limits (OELs): There are no established specific OELs, such as a Permissible Exposure Limit (PEL) from OSHA or a Recommended Exposure Limit (REL) from NIOSH, for this compound. In the absence of specific limits, it is prudent to handle this compound with a high degree of caution and to minimize any potential exposure.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is crucial when working with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

The following diagram illustrates the recommended workflow for donning and doffing PPE to ensure maximum protection.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store locked up or in an area accessible only to authorized personnel.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the substance to enter drains or waterways.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is required.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

The following flowchart outlines the general response to a chemical spill.

Experimental Protocols for Hazard Assessment

The irritant nature of this compound would likely be determined using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (based on OECD Guideline 439): This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.

-

Tissue Preparation: Commercially available RhE models are equilibrated in a 6-well plate.

-

Application of Test Substance: A fixed dose of this compound is applied directly to the surface of the epidermal model.

-

Exposure and Post-Incubation: After a defined exposure period, the tissues are rinsed and incubated for a recovery period.

-

Viability Assessment: Tissue viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of viable cells. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Eye Irritation Testing (based on OECD Guideline 405): This in vivo test is performed on albino rabbits to assess the potential for eye irritation or corrosion.

-

Animal Selection and Preparation: Healthy young adult albino rabbits are used. Both eyes are examined before testing to ensure no pre-existing irritation or defects.

-

Test Substance Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are scored for corneal opacity, iritis, and conjunctival redness and swelling.

-

Reversibility Assessment: If effects are observed, the animal is observed for up to 21 days to determine the reversibility of the ocular lesions.

Pharmacological Signaling

For researchers in drug development, understanding the mechanism of action is as important as its safety profile. This compound is a known ligand for multiple serotonin (5-HT) receptors, acting as a mixed agonist/antagonist.[1][2] Its primary activity is as an antagonist at 5-HT1 and 5-HT2 receptors in rat cortical membranes.[1][2] It has also been shown to bind to human 5-HT6 receptors.[1]

The following diagram illustrates the interaction of this compound with key serotonin receptors.

By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the latest information.

References

An In-depth Technical Guide to 1-(1-Naphthyl)piperazine Hydrochloride: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Naphthyl)piperazine (B79542) hydrochloride (1-NP) is a synthetic compound and a derivative of piperazine (B1678402) that has garnered significant interest in the field of neuropharmacology.[1][2] As a non-selective serotonergic agent, it exhibits a complex pharmacological profile, acting as both an agonist and an antagonist at various serotonin (B10506) (5-HT) receptor subtypes.[1][3] This dual activity makes it a valuable tool for dissecting the intricate roles of the serotonin system in both normal physiological processes and pathological conditions. This technical guide provides a comprehensive review of the existing literature on 1-NP, with a focus on its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key studies are provided, along with a summary of all quantitative data in tabular format and visualizations of relevant signaling pathways.

Core Data Presentation

The following tables summarize the quantitative data available for the interaction of 1-(1-Naphthyl)piperazine with various serotonin receptors.

Table 1: Receptor Binding Affinities of 1-(1-Naphthyl)piperazine

| Receptor Subtype | Radioligand | Tissue/Cell Line | Species | Ki (nM) | Reference |

| 5-HT1A | [3H]-8-OH-DPAT | Cortical Membranes | Rat | - | [4] |

| 5-HT2 | [3H]-Ketanserin | Cortical Membranes | Rat | - | [4] |

| 5-HT6 | [3H]-LSD | HEK293 cells | Human | 120 | [4] |

Note: Specific Ki values for 5-HT1A and 5-HT2 were not explicitly provided in the referenced source, but high affinity was noted.

Table 2: Functional Activity of 1-(1-Naphthyl)piperazine

| Assay | Receptor Target | Preparation | Species | IC50 (nM) | Effect | Reference |

| Inhibition of 5-HT activity | 5-HT1 | Cortical Membranes | Rat | 6 | Antagonist | [3][5] |

| Inhibition of 5-HT activity | 5-HT2 | Cortical Membranes | Rat | 1 | Antagonist | [3][5] |

| Contraction Blockade | 5-HT or Tryptamine (B22526) | Stomach Fundus | Rat | 1 | Antagonist | [3][5] |

Table 3: In Vivo Behavioral Effects of 1-(1-Naphthyl)piperazine

| Animal Model | Behavioral Paradigm | Dose Range (mg/kg) | Route | Observed Effect | Reference |

| Squirrel Monkey | Fixed-Interval Schedule (DOB-induced response decrease) | 0.3 - 1.0 | - | Blockade of DOB effect | [4][6] |

| Squirrel Monkey | Fixed-Interval Schedule (Quipazine-induced response decrease) | - | - | Antagonized Quipazine effect | [6] |

| Rat | Locomotor Activity | 5, 10, 15 | i.p. | Increased ambulation | [7] |

| Rat | Elevated Plus Maze | 5, 10, 15 | i.p. | Decreased open arm exploration | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on 1-(1-Naphthyl)piperazine.

Radioligand Binding Assays

Objective: To determine the binding affinity of 1-NP for specific serotonin receptor subtypes.

1. 5-HT1A Receptor Binding Assay ([3H]-8-OH-DPAT)

-

Tissue Preparation: Rat cortical membranes are prepared by homogenizing dissected cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuging to pellet the membranes. The pellet is washed and resuspended in fresh buffer.[8][9]

-

Assay Conditions:

-

Radioligand: [3H]-8-hydroxy-2-(di-n-propylamino)tetralin ([3H]-8-OH-DPAT) at a concentration near its Kd (e.g., 1 nM).[10][11]

-

Incubation: Membrane homogenate is incubated with the radioligand and varying concentrations of 1-NP in a final volume of 250-500 µL of incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.1% ascorbic acid, pH 7.4).[12]

-

Incubation Time and Temperature: Typically 30-60 minutes at 25°C or 37°C.[9]

-

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM serotonin). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding data, and Ki values are calculated using the Cheng-Prusoff equation.

2. 5-HT2A Receptor Binding Assay ([3H]-Ketanserin)

-

Tissue Preparation: Similar to the 5-HT1A assay, rat cortical membranes are prepared.[13][14]

-

Assay Conditions:

-

Separation and Detection: Rapid filtration and liquid scintillation counting are used as described above.

-

Data Analysis: Data analysis is performed as for the 5-HT1A receptor binding assay.

3. 5-HT6 Receptor Binding Assay ([3H]-LSD)

-

Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor are used.[18]

-

Membrane Preparation: Membranes from the cultured cells are prepared by homogenization and centrifugation.

-

Assay Conditions:

-

Separation, Detection, and Data Analysis: The procedures are consistent with the other radioligand binding assays.

Functional Assays

In Vitro Rat Stomach Fundus Contractility Assay

-

Objective: To assess the antagonist activity of 1-NP at 5-HT2 receptors.[20][21][22][23][24]

-

Tissue Preparation: The fundus portion of a rat stomach is isolated and cut into longitudinal strips. These strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2. The tissue is placed under a resting tension (e.g., 1-1.5 g).[23]

-

Experimental Protocol:

-

After an equilibration period, cumulative concentration-response curves to serotonin or tryptamine are generated to establish a baseline contractile response.

-

The tissue is then washed and incubated with 1-NP for a set period (e.g., 30-60 minutes).

-

A second concentration-response curve to the agonist (serotonin or tryptamine) is then performed in the presence of 1-NP.

-

-

Data Analysis: The contractile responses are measured isometrically using a force transducer. The IC50 value for 1-NP is calculated as the concentration that produces a 50% inhibition of the maximum agonist-induced contraction.

In Vivo Studies

In Vivo Microdialysis in Rats

-

Objective: To measure the effect of 1-NP on extracellular levels of serotonin and its metabolites in the rat brain.[25][26][27]

-

Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex). The cannula is secured with dental cement.[28]

-

Microdialysis Experiment:

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

-

After a stable baseline is established, 1-NP is administered (e.g., intraperitoneally).

-

Dialysate collection continues to monitor changes in neurotransmitter levels.

-

-

Sample Analysis: The concentrations of serotonin and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[7]

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline values.

Operant Conditioning in Squirrel Monkeys

-

Objective: To evaluate the behavioral effects of 1-NP, particularly its antagonist activity at 5-HT2 receptors.[6]

-

Apparatus: Squirrel monkeys are trained in operant conditioning chambers equipped with response levers and a mechanism for delivering food rewards (e.g., banana-flavored pellets).[29][30]

-

Training and Schedule of Reinforcement: Monkeys are trained to press a lever for a food reward under a fixed-interval (FI) schedule of reinforcement. In this schedule, the first response after a fixed period of time is reinforced.[6][31]

-

Experimental Protocol:

-

Once stable responding is established, the effects of a 5-HT2 agonist, such as 2,5-dimethoxy-4-bromoamphetamine (DOB), are tested. DOB typically decreases the rate of responding.[6]

-

On subsequent test days, 1-NP is administered prior to the administration of DOB to determine if it can block the response-decreasing effects of the agonist.

-

The effects of 1-NP administered alone are also assessed.

-

-

Data Analysis: The rate of lever pressing is recorded and analyzed. The ability of 1-NP to reverse or attenuate the effects of the 5-HT agonist is quantified.[32]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The interaction of 1-(1-Naphthyl)piperazine with different serotonin receptors triggers distinct intracellular signaling cascades.

Experimental Workflow

Conclusion

1-(1-Naphthyl)piperazine hydrochloride is a versatile pharmacological tool with a complex and multifaceted interaction with the serotonin system. Its mixed agonist/antagonist profile at different 5-HT receptor subtypes has been demonstrated through a variety of in vitro and in vivo studies. The data summarized in this guide highlight its high affinity for 5-HT1, 5-HT2, and 5-HT6 receptors, with antagonist effects predominating at 5-HT1 and 5-HT2 receptors in functional assays. The detailed experimental protocols and signaling pathway diagrams provided herein offer a valuable resource for researchers and drug development professionals seeking to utilize 1-NP in their studies or to develop novel serotonergic agents. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds.

References

- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 2. 1-(1-Naphthyl)piperazine | C14H16N2 | CID 1342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]

- 6. Serotonin-antagonist effects of 1-(1-naphthyl)piperazine on operant behavior of squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alkylation of [3H]8-OH-DPAT binding sites in rat cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kirj.ee [kirj.ee]

- 10. [Multiple [3H]8-hydroxy-2-(di-n-propylamino)-tetralin binding sites in rat brain: modulation by GTP and cations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. [3H]8-OH-DPAT binding and serotonin content in rat cerebral cortex after acute fluoxetine, desipramine, or pargyline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo binding of [3H]ketanserin on serotonin S2-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-H-ketanserin (serotonin type 2) binding in the rat frontal cortex: effect of immobilization stress [pubmed.ncbi.nlm.nih.gov]

- 17. [3H]Ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Binding properties, brain distribution, and functional role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

- 19. Crystal Structure of an LSD-Bound Human Serotonin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Expt. 1 Bioassay of serotonin using rat fundus strip by three point bioassay | PDF [slideshare.net]

- 21. Assay of Seretonin.pptx [slideshare.net]

- 22. m.youtube.com [m.youtube.com]

- 23. scribd.com [scribd.com]

- 24. youtube.com [youtube.com]

- 25. benchchem.com [benchchem.com]

- 26. In vivo microdialysis for nonapeptides in rat brain--a practical guide [pubmed.ncbi.nlm.nih.gov]

- 27. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 28. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Adjusting fixed-ratio schedules in the squirrel monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Stimulant actions of histamine H1 antagonists on operant behavior in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Effects of serotonin agonists on operant behavior in the squirrel monkey: quipazine, MK-212, trifluoromethylphenylpiperazine, and chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Suppression of behavior by food pellet-lithium chloride pairings in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

1-NP Hydrochloride: A Technical Guide to a Complex Serotonergic Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthyl)piperazine hydrochloride (1-NP hydrochloride) is a synthetic derivative of quipazine (B1207379) that exhibits a complex and non-selective profile as a serotonergic modulator.[1] It interacts with a wide array of serotonin (B10506) (5-HT) receptors, functioning as a partial agonist at several 5-HT1 receptor subtypes while acting as an antagonist at 5-HT2 receptors.[2] This multifaceted mechanism of action has led to its investigation in various preclinical models, revealing potential applications in conditions ranging from anxiety to skin inflammation and cancer.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of 1-NP hydrochloride, including its binding affinity, functional activity, known signaling pathways, and available preclinical data. Detailed experimental methodologies are provided to facilitate further research and development.

Core Pharmacological Profile

1-NP hydrochloride is a non-selective serotonergic agent with a broad spectrum of activity across multiple 5-HT receptor subtypes. Its primary characteristic is its dual role as a partial agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, and as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] Additionally, it has demonstrated high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[2]

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data on the binding affinity and functional activity of 1-NP hydrochloride at various serotonin receptors.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Species | Tissue/System | Ki (nM) | Reference |

| 5-HT6 | 1-(1-Naphthyl)piperazine | Human | Recombinant | 120 | [5][6] |

Table 2: Functional Activity

| Receptor | Assay Type | Species | Tissue/System | IC50 (nM) | Reference |

| 5-HT1 | Inhibition of 5-HT activity | Rat | Cortical Membranes | 6 | [5][6] |

| 5-HT2 | Inhibition of 5-HT activity | Rat | Cortical Membranes | 1 | [5][6] |

| 5-HT/Tryptamine Induced Contraction | Blockade of Contraction | Rat | Fundus | 1 | [5][6] |

Mechanism of Action and Signaling Pathways

The complex pharmacology of 1-NP hydrochloride results from its interaction with multiple signaling pathways, primarily through its opposing effects on 5-HT1 and 5-HT2 receptor families.

5-HT1A Receptor Agonism

As a partial agonist of the 5-HT1A receptor, 1-NP hydrochloride is expected to activate the Gi/o signaling cascade. This canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

5-HT2A Receptor Antagonism

In its role as a 5-HT2A receptor antagonist, 1-NP hydrochloride blocks the Gq/11 signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), key second messengers that lead to calcium mobilization and protein kinase C (PKC) activation.

References

- 1. Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 3. Development and characterization of novel 1-(1-Naphthyl)piperazine-loaded lipid vesicles for prevention of UV-induced skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]

An In-depth Technical Guide to the Discovery and Development of Naphthylpiperazine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthylpiperazine compounds represent a significant class of molecules in medicinal chemistry, primarily recognized for their diverse pharmacological activities targeting the central nervous system (CNS). The core structure, consisting of a naphthalene (B1677914) ring linked to a piperazine (B1678402) moiety, serves as a versatile scaffold for designing ligands with high affinity for various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and adrenergic receptors. This guide provides a comprehensive overview of the discovery, development, pharmacological properties, and experimental evaluation of key naphthylpiperazine derivatives.

The parent compound, 1-(1-naphthyl)piperazine (B79542) (1-NP), is a non-selective serotonergic agent with a complex pharmacology, exhibiting partial agonism at 5-HT1 receptor subtypes while acting as an antagonist at 5-HT2 receptors[1]. This mixed agonist-antagonist profile has spurred the development of numerous derivatives with refined selectivity and functional activity. Notable examples include Naftopidil, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia[2][3], and S-15535, a highly selective 5-HT1A ligand with a unique profile as a presynaptic agonist and postsynaptic antagonist[4][5][6]. This document will delve into the quantitative pharmacology, signaling mechanisms, and key experimental protocols relevant to this important class of compounds.

Pharmacological Profile of Key Naphthylpiperazine Compounds

The therapeutic potential of naphthylpiperazine derivatives is defined by their affinity and functional activity at various G-protein coupled receptors (GPCRs). The following tables summarize the quantitative binding data for representative compounds.

Serotonin Receptor Binding Affinities

Naphthylpiperazine compounds are primarily known for their interaction with a wide array of serotonin receptors. Their binding affinities (Ki or IC50) are crucial determinants of their pharmacological effects.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki/IC50, nM) | 5-HT2B (pKi) | 5-HT2C | 5-HT6 (Ki, nM) | Other 5-HT Receptors |

| 1-(1-Naphthyl)piperazine (1-NP) | Partial Agonist[1] | 1 (IC50)[7] | - | Antagonist[1] | 120[7] | High affinity for 5-HT1B/D/E/F, 5-HT3, 5-HT5A, 5-HT7[1] |

| 1-(2-Naphthyl)piperazine (2-NP) | Affinity | Partial Agonist[8] | - | - | - | Affinity for 5-HT1 and 5-HT3[8] |

| Naftopidil | - | 6.55 (pKi)[9] | 7.82 (pKi)[9] | - | - | - |

| S-15535 | 0.7 - 1.8[4][10] | - | - | - | - | >250-fold lower affinity at other 5-HT subtypes[10] |

Adrenergic and Dopamine (B1211576) Receptor Binding Affinities

Several naphthylpiperazine derivatives exhibit significant affinity for adrenergic and, to a lesser extent, dopamine receptors. Naftopidil's clinical utility, for example, is derived from its α1-adrenoceptor antagonism.

| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | α2A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) |

| Naftopidil | ~20[9] | ~1.2[9] | 3.7[9] | - | - | - |

| S-15535 | - | - | - | 190[10] | 400[10] | 248[10] |

Signaling Pathways

The functional effects of naphthylpiperazine compounds are dictated by the downstream signaling cascades initiated upon receptor binding. The two most relevant pathways for this class are the 5-HT1A and 5-HT2A receptor signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is canonically coupled to inhibitory G-proteins (Gi/o). Agonist binding, such as the presynaptic action of S-15535, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[11]. This pathway is crucial for modulating neuronal excitability.

5-HT2A Receptor Signaling

In contrast, the 5-HT2A receptor is coupled to Gq/11 proteins. Activation of this receptor, which is antagonized by 1-NP, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC)[12][13].

Key Experimental Protocols

The characterization of naphthylpiperazine compounds relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a target receptor, such as the 5-HT2A receptor.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a known radioligand.

Materials:

-

Receptor Source: Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic acid, pH 7.4.

-

Non-specific Binding (NSB) Ligand: Mianserin (20 µM).

-

Test Compound: Naphthylpiperazine derivative at various concentrations.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).

-

Scintillation cocktail and a microplate scintillation counter.

Methodology:

-

Plate Setup: Prepare a 96-well plate. Add assay buffer to all wells. Designate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + test compound at various concentrations).

-

Reagent Addition: To each well (final volume 250 µL), add the following in order:

-

150 µL of the membrane preparation (e.g., 5 µg protein/well).

-

50 µL of the test compound (at 10-12 different concentrations) or NSB ligand or buffer.

-

50 µL of [3H]-Ketanserin (e.g., at a final concentration of 1 nM)[14].

-

-

Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation to reach equilibrium[14].

-

Filtration: Terminate the reaction by rapid vacuum filtration onto the 96-well filter plate. Wash the filters multiple times (e.g., 5 times with 200 µL/well) with ice-cold wash buffer to remove unbound radioligand[14][15].

-

Quantification: Dry the filter plate (e.g., 30 minutes at 50°C). Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter[15].

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assay (for 5-HT1A Agonism/Antagonism)

This protocol measures the ability of a compound to modulate cAMP production, typically to assess functional activity at Gi-coupled receptors like 5-HT1A.

Objective: To determine if a test compound is an agonist or antagonist at the 5-HT1A receptor by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

Reference Agonist: 5-HT or 8-OH-DPAT.

-

Test Compound: Naphthylpiperazine derivative.

-

cAMP Detection Kit: e.g., a TR-FRET based kit.

-

384-well white opaque plates.

Methodology:

-

Cell Preparation: Detach cells and resuspend them in stimulation buffer to the desired density (e.g., 3000 cells/well)[16].

-

Agonist Mode:

-

Add cells to the wells of the 384-well plate.

-

Add the test compound at various concentrations.

-

Add forskolin (e.g., 10 µM final concentration) to all wells to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

-

Antagonist Mode:

-

Add cells to the wells.

-

Pre-incubate the cells with the test compound (as a potential antagonist) for 30 minutes.

-

Add a fixed concentration of a reference agonist (e.g., EC80 of 5-HT) along with forskolin.

-

Incubate for a further 30 minutes.

-

-

Detection:

-

Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions (this typically involves adding detection reagents containing an anti-cAMP antibody and a tracer).

-

Read the plate on a suitable plate reader (e.g., for TR-FRET).

-

-

Data Analysis:

-

The signal is inversely proportional to the cAMP concentration.

-

For Agonist Mode: Plot the signal against the log concentration of the test compound to determine the EC50 (potency) and the magnitude of signal change (efficacy) for cAMP inhibition.

-

For Antagonist Mode: Plot the signal against the log concentration of the test compound to determine the IC50 for the blockade of the reference agonist's effect. Calculate the antagonist affinity (Kb) from this value.

-

Phosphoinositide (PI) Hydrolysis Assay (for 5-HT2A Agonism/Antagonism)

This assay measures the accumulation of inositol phosphates (IPs) to determine a compound's functional activity at Gq-coupled receptors like 5-HT2A.

Objective: To assess the ability of a test compound to stimulate or block the 5-HT2A receptor-mediated production of inositol phosphates.

Materials:

-

Cell Line: PC12 or HEK293 cells stably expressing the rat or human 5-HT2A receptor.

-

Labeling Medium: Medium containing [3H]-myo-inositol.

-

Assay Buffer: Krebs buffer containing 10 mM LiCl (to prevent IP dephosphorylation).

-

Test Compound: Naphthylpiperazine derivative.

-

Reference Agonist: 5-HT or DOI.

-

Perchloric acid (for reaction termination).

-

Ion-exchange chromatography columns.

-

Scintillation counter.

Methodology:

-

Cell Labeling: Culture cells in the presence of [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Assay Procedure:

-

Wash the labeled cells to remove excess unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells in assay buffer containing LiCl.

-

Add the test compound (for agonist mode) or the reference agonist +/- the test compound (for antagonist mode).

-

Incubate for a defined period (e.g., 5-60 minutes) at 37°C[17].

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold perchloric acid[17].

-

Neutralize the samples and separate the total [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography.

-

-

Quantification: Measure the radioactivity of the eluted [3H]-IP fraction using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [3H]-IP produced against the log concentration of the agonist to determine its EC50 and Emax.

-

In antagonist mode, the IC50 for the inhibition of the agonist response can be determined.

-

Synthesis and Pharmacokinetics

Synthesis Overview

The synthesis of 1-arylpiperazine derivatives, including naphthylpiperazines, is well-established. A common and modern approach is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides an efficient route to form the crucial C-N bond between the naphthalene ring and the piperazine nitrogen.